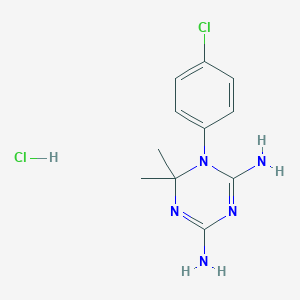

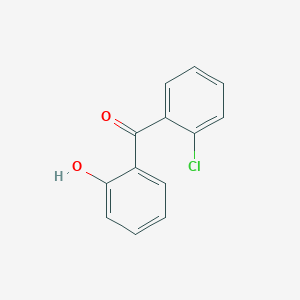

2-Chloro-4'-hydroxybenzophenone

説明

2-Chloro-4'-hydroxybenzophenone is a chemical compound that has been studied for various applications, including its use as a UV stabilizer and as an intermediate in organic synthesis. The compound is characterized by the presence of a chloro and a hydroxy group on the benzophenone skeleton, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related hydroxybenzophenone derivatives has been explored through various methods. For instance, a selective synthesis of 2-hydroxy-4'-hydroxybenzophenones has been achieved through cascade reactions involving [4 + 2] or [3 + 3] annulation of penta-3,4-dien-2-ones with 3-formylchromones, depending on the substitution patterns of the substrates . Another study reports the synthesis of 2-hydroxy-4-benzyloxybenzophenone from resorcin, trichlorotoluene, and benzyl chloride, using a two-step process with phase transfer catalysis . Additionally, a new synthesis route for high-purity 4-hydroxy-4'-chlorobenzophenone has been developed, starting from thionyl chloride and p-hydroxybenzoic acid, followed by acylation with chlorobenzene .

Molecular Structure Analysis

The molecular structure of hydroxybenzophenone derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis of 4-alkoxylated 2-hydroxybenzophenones revealed non-planar benzophenone skeletons with large torsions to minimize repulsive forces. The substituents on the benzene rings, such as nitro or alkoxy groups, are coplanar with the rings, and the carbonyl group is coplanar with the ring substituted by the alkoxy group . Intramolecular hydrogen bonding and π-π stacking interactions are important stabilizing factors for these molecules .

Chemical Reactions Analysis

The reactivity of hydroxybenzophenone derivatives in chemical reactions has been demonstrated in various studies. For example, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol involved a condensation reaction of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol . The resulting compound and its metal complexes were characterized, showing coordination of the ligand to metal ions via OH groups and the azomethine nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzophenone derivatives are influenced by their molecular structure. For instance, the copolymerization of 2-hydroxy-4'-vinylbenzophenone with styrene resulted in a material with light stabilizing effects, although it was less efficient than other derivatives . The study of spin-spin coupling in 2,2'-dihydroxy-4-methoxybenzophenone provided insights into the nonbonded interactions between protons on neighboring aromatic rings and the nature of hydrogen bonding within the molecule .

科学的研究の応用

1. Nonlinear Optical Applications

- Summary of Application: 4-hydroxybenzophenone single crystals are used for nonlinear optical applications. These materials are essential in optoelectronics applications, such as optical modulation, optical switching, optical logic, electro-optic shutters, and storage devices for telecommunication and signal processing .

- Methods of Application: The organic material 4-hydroxybenzophenone single crystal was grown by slow evaporation solution growth technique. The lattice parameter, space group, and crystal structure of the grown crystal were confirmed using single crystal X-ray diffraction (XRD) studies .

- Results or Outcomes: The grown 4-hydroxybenzophenone single crystal demonstrates a two-photon absorption-induced optical limiting action, making it useful for the development of laser safety equipment for laser photonics applications .

2. Synthesis of Fenofibrate Class of Lipid Lowering Drugs

- Summary of Application: 4-Chloro,4’-Hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate class of lipid lowering drugs .

- Methods of Application: A new method is developed for synthesizing 4-Chloro,4’-HydroxyBenzophenone from reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts .

- Results or Outcomes: The Fe3+ supported on K-10 clay was found to yield 97% product. The method merits over conventional methods as it reduces the generation of hazardous waste, eco-friendly and simple in workup process and easy separation .

3. Synthesis of Poly Ether Ketone (PEK)

- Summary of Application: 4-Chloro,4’-Hydroxybenzophenone is an essential intermediate for the synthesis of Poly Ether Ketone (PEK) .

- Methods of Application: A new method is developed for synthesizing 4-Chloro,4’-HydroxyBenzophenone from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts .

- Results or Outcomes: The Fe3+ supported on K-10 clay was found to yield 97% product. The method merits over conventional methods as it reduces the generation of hazardous waste, eco-friendly and simple in workup process and easy separation .

4. Cosmetics and Food Packaging Materials

- Summary of Application: The organic compound 4-hydroxybenzophenone is widely used in cosmetics, like lipstick, facial creams, shampoos, and food packaging materials .

- Methods of Application: The compound is added to these products during their manufacturing process to enhance their properties .

- Results or Outcomes: The addition of 4-hydroxybenzophenone improves the quality and longevity of these products .

5. Synthesis of Fenofibric Acid

- Summary of Application: 4-Chloro,4’-Hydroxybenzophenone is an essential intermediate for the synthesis of Fenofibric acid , the active metabolite of fenofibrate which increases Apolipoprotein A-I–Mediated High-Density Lipoprotein Biogenesis by enhancing transcription of ATP-Binding cassette transporter A1 gene in a liver X receptor–dependent manner .

- Methods of Application: The synthesis of Fenofibric acid involves the reaction of 4-Chloro,4’-Hydroxybenzophenone with other reagents .

- Results or Outcomes: The synthesis process yields Fenofibric acid, a key component in lipid-lowering drugs .

6. Synthesis of 4-Substituted α-Carbonyl Ethers

- Summary of Application: 4-Chloro,4’-Hydroxybenzophenone is used in the synthesis of 4-substituted α-carbonyl ethers .

- Methods of Application: The synthesis involves the reaction of 4-Chloro,4’-Hydroxybenzophenone with other reagents .

- Results or Outcomes: The synthesis process yields 4-substituted α-carbonyl ethers, which have various applications in chemical industry .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

特性

IUPAC Name |

(2-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFHEHNJSNFLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(4-hydroxyphenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。